molecular formula C15H14BrClN2O3S B3524388 2-[(4-bromophenyl)sulfonylamino]-N-(5-chloro-2-methylphenyl)acetamide

2-[(4-bromophenyl)sulfonylamino]-N-(5-chloro-2-methylphenyl)acetamide

Cat. No.: B3524388
M. Wt: 417.7 g/mol
InChI Key: OSDYENGJMGCASZ-UHFFFAOYSA-N
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Description

2-[(4-bromophenyl)sulfonylamino]-N-(5-chloro-2-methylphenyl)acetamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 2-[(4-bromophenyl)sulfonylamino]-N-(5-chloro-2-methylphenyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-bromobenzenesulfonyl chloride with an appropriate amine to form the sulfonylamino intermediate.

    Acylation reaction: The sulfonylamino intermediate is then reacted with 5-chloro-2-methylaniline in the presence of an acylating agent, such as acetic anhydride, to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-[(4-bromophenyl)sulfonylamino]-N-(5-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding amines and carboxylic acids.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and hydrolyzing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4-bromophenyl)sulfonylamino]-N-(5-chloro-2-methylphenyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)sulfonylamino]-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The bromine and chlorine substituents play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

2-[(4-bromophenyl)sulfonylamino]-N-(5-chloro-2-methylphenyl)acetamide can be compared with other similar compounds, such as:

    N-(4-bromophenyl)acetamide: This compound lacks the sulfonylamino and chloro substituents, resulting in different chemical and biological properties.

    N-(5-chloro-2-methylphenyl)acetamide: This compound lacks the bromophenylsulfonyl group, leading to variations in its reactivity and applications.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties not found in its analogs.

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonylamino]-N-(5-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClN2O3S/c1-10-2-5-12(17)8-14(10)19-15(20)9-18-23(21,22)13-6-3-11(16)4-7-13/h2-8,18H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDYENGJMGCASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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